molecular formula C9H7N3 B1602944 1-Methyl-1H-indazole-6-carbonitrile CAS No. 267413-29-6

1-Methyl-1H-indazole-6-carbonitrile

Cat. No. B1602944
CAS RN: 267413-29-6
M. Wt: 157.17 g/mol
InChI Key: WMKXQAVXMOAOAG-UHFFFAOYSA-N
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Description

1-Methyl-1H-indazole-6-carbonitrile is a chemical compound with the CAS Number: 267413-29-6 . It has a molecular weight of 157.17 .


Synthesis Analysis

The synthesis of 1H-indazoles, which includes 1-Methyl-1H-indazole-6-carbonitrile, has been summarized in recent strategies . These strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular formula of 1-Methyl-1H-indazole-6-carbonitrile is C9H7N3 . The InChI code for this compound is 1S/C9H7N3/c1-12-9-4-7(5-10)2-3-8(9)6-11-12/h2-4,6H,1H3 .


Chemical Reactions Analysis

The synthesis of 1H-indazoles involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

1-Methyl-1H-indazole-6-carbonitrile has a melting point of 261-263 degrees . Its molecular weight is 157.17 .

Mechanism of Action

Target of Action

1-Methyl-1H-indazole-6-carbonitrile is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 1-Methyl-1H-indazole-6-carbonitrile may also interact with various biological targets.

Mode of Action

Indazole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . These activities suggest that 1-Methyl-1H-indazole-6-carbonitrile may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the broad range of biological activities exhibited by indazole derivatives , it is likely that this compound may influence multiple biochemical pathways.

Result of Action

One study has reported that an indazole derivative was able to inhibit cell growth, being very effective against certain cell lines . This suggests that 1-Methyl-1H-indazole-6-carbonitrile may also have potential antiproliferative effects.

Safety and Hazards

The safety information available indicates that 1-Methyl-1H-indazole-6-carbonitrile has a GHS07 pictogram and a signal word "Warning" .

Future Directions

Indazole-containing compounds, including 1-Methyl-1H-indazole-6-carbonitrile, have been the focus of much research due to their wide range of medicinal applications . Therefore, future directions may include further exploration of their potential uses in medicine.

properties

IUPAC Name

1-methylindazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-12-9-4-7(5-10)2-3-8(9)6-11-12/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKXQAVXMOAOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C#N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626947
Record name 1-Methyl-1H-indazole-6-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-indazole-6-carbonitrile

CAS RN

267413-29-6
Record name 1-Methyl-1H-indazole-6-carbonitrile
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URL https://commonchemistry.cas.org/detail?cas_rn=267413-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-indazole-6-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-indazole-6-carbonitrile
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Synthesis routes and methods

Procedure details

The title compound was prepared according to the method described in Example 8, Step A, 4-cyano-2-fluorobenzaldehyde and methyl hydrazine as starting materials: 1H NMR (CDCl3) δ 8.07 (s, 1H), 7.83 (d, J=8.2 Hz, 1H), 7.79 (s, 1H), 7.37 (d, J=8.3 Hz, 1H), 4.14 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl hydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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